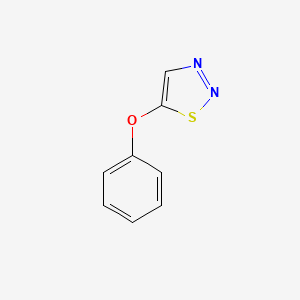

5-Phenoxy-1,2,3-thiadiazole

Description

Significance of Aromatic Five-Membered Heterocycles in Medicinal, Agrochemical, and Materials Chemistry

Aromatic five-membered heterocycles are fundamental structural motifs in a vast array of functional molecules. mdpi.comgavinpublishers.comdergipark.org.tr Their unique physicochemical properties, such as enhanced metabolic stability, solubility, and bioavailability, make them indispensable in medicinal chemistry for the development of effective drugs. gavinpublishers.comdergipark.org.tr These ring systems are integral to numerous pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net In agrochemistry, heterocyclic compounds are crucial for creating new pesticides and herbicides. thieme-connect.de The versatility of these structures also extends to materials science, where they are used to develop conducting polymers, organic semiconductors, and functional dyes. rsc.org The ability of heteroatoms like nitrogen, oxygen, and sulfur to participate in hydrogen bonding and aromatic stacking interactions further enhances their utility in designing molecules with specific biological targets. gavinpublishers.comdergipark.org.tr

Overview of Thiadiazole Isomers and Their Distinct Chemical and Electronic Properties

Thiadiazole is an aromatic five-membered ring containing one sulfur and two nitrogen atoms. It exists in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.org Each isomer possesses distinct chemical and electronic properties due to the different arrangement of the heteroatoms, which influences the electron distribution and reactivity of the ring.

The 1,3,4-thiadiazole isomer is noted for its high aromaticity and stability in acidic conditions, though it can undergo ring cleavage in the presence of a strong base. sci-hub.st It is generally resistant to electrophilic substitution but susceptible to nucleophilic attack. sci-hub.st In contrast, the 1,2,4-thiadiazole ring is also aromatic and stable, with the 5-position being the most reactive site for nucleophilic substitution. isres.org The 1,2,5-thiadiazole core and its derivatives have been explored for applications in materials science, exhibiting interesting photophysical properties. rsc.org The mesoionic nature of thiadiazoles allows them to cross cellular membranes, contributing to their broad pharmacological potential. rsc.org

Table 1: Isomers of Thiadiazole

| Isomer | Chemical Structure | Key Properties |

|---|---|---|

| 1,2,3-Thiadiazole | Unique reactivity, including thermal and photochemical extrusion of nitrogen. thieme-connect.de | |

| 1,2,4-Thiadiazole | Aromatic and stable; reactive at the 5-position towards nucleophiles. isres.org | |

| 1,2,5-Thiadiazole | Used in materials science for its photophysical properties. rsc.org |

Specific Focus on the 1,2,3-Thiadiazole Scaffold and Its Unique Reactivity Profile

The 1,2,3-thiadiazole ring is a notable isomer due to its unique reactivity. A key characteristic is its propensity to undergo thermal or photochemical decomposition, leading to the extrusion of a stable dinitrogen molecule (N₂). thieme-connect.de This reaction generates highly reactive intermediates like thiirenes and thioketenes, which can be trapped or undergo further reactions to synthesize other complex molecules. thieme-connect.denih.gov

The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. e-bookshelf.de Other synthetic routes include the Pechmann and Wolff syntheses. isres.org The reactivity of the 1,2,3-thiadiazole ring is also influenced by its substituents. For instance, treatment of 1,2,3-thiadiazoles lacking a substituent at the 5-position with a strong base can lead to ring cleavage and the formation of alkynylthiolates. cdnsciencepub.com This unique reactivity makes the 1,2,3-thiadiazole scaffold a versatile building block in organic synthesis. dovepress.com

Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com This broad applicability has made the 1,2,3-thiadiazole scaffold a significant area of interest in the development of new therapeutic and agrochemical agents. mdpi.comdovepress.comacs.org

Table 2: Reactivity of the 1,2,3-Thiadiazole Scaffold

| Reaction Condition | Intermediate(s) | Product Type(s) |

|---|---|---|

| Thermal/Photochemical | Thiirene (B1235720), Thioketene (B13734457) | Various heterocyclic and open-chain sulfur compounds |

| Strong Base (unsubstituted at C5) | Alkynylthiolate | Alkynyl thioethers |

Contextualizing 5-Phenoxy-1,2,3-Thiadiazole within Advanced Heterocyclic Research

While extensive research exists for various substituted 1,2,3-thiadiazoles, such as those with phenyl, amino, and halogen substituents, "this compound" appears to be a less-explored derivative. The introduction of a phenoxy group at the 5-position is significant as it can modulate the electronic properties and steric profile of the thiadiazole ring, potentially leading to novel reactivity and biological activity.

The phenoxy moiety, a well-known pharmacophore, could enhance the biological efficacy of the 1,2,3-thiadiazole core. For example, derivatives of 2-(3'-chloro-5'-phenoxy-benzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazoles have shown antimicrobial and antitubercular activities. gavinpublishers.com This suggests that incorporating a phenoxy group into the 1,2,3-thiadiazole scaffold could be a promising strategy for developing new bioactive compounds.

Future research on this compound would likely focus on its synthesis, possibly via a modified Hurd-Mori approach using a phenoxy-substituted starting material. Investigations into its reactivity, particularly its behavior under thermal, photochemical, and basic conditions, would provide valuable insights into its synthetic utility. Furthermore, screening for biological activities, such as anticancer, antifungal, and herbicidal properties, would be a critical step in evaluating its potential applications in medicine and agriculture, areas where other 1,2,3-thiadiazole derivatives have already shown significant promise. mdpi.comdovepress.comacs.org The study of this specific compound could therefore open new avenues in the ever-expanding field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenoxythiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c1-2-4-7(5-3-1)11-8-6-9-10-12-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYVOZITBQYTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,3 Thiadiazole Scaffolds

Classical Cyclization Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System

Traditional methods for constructing the 1,2,3-thiadiazole core have been instrumental in the advancement of heterocyclic chemistry. isres.org These approaches, while foundational, often have limitations such as the use of harsh reagents or limited substrate scope. isres.orgresearchgate.net

The Hurd-Mori synthesis is a widely recognized method for preparing 1,2,3-thiadiazoles. e-bookshelf.dewiley.com It typically involves the cyclization of hydrazones that possess an α-methylene group with thionyl chloride. wiley.comthieme-connect.de This method is versatile, allowing for the synthesis of a range of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.de

The reaction proceeds through the treatment of acyl or phenylsulfonyl hydrazones with thionyl chloride. thieme-connect.de Hydrazones derived from ketones with an adjacent methylene (B1212753) group are key starting materials. sciforum.netresearchgate.net For instance, the reaction of pyrazolyl-phenylethanones with semicarbazide (B1199961) hydrochloride yields semicarbazones, which then cyclize with thionyl chloride to form pyrazolyl-1,2,3-thiadiazoles. researchgate.net

Scope and Limitations: The choice of the activating group on the hydrazone (e.g., COOR or SO2R) influences the reaction's success, with sulfonyl hydrazones often providing better yields. e-bookshelf.de However, a significant limitation is the regioselectivity when using unsymmetrical ketones. For example, studies on monosubstituted acetone (B3395972) hydrazones have shown a preference for the formation of 4-methyl-5-substituted-1,2,3-thiadiazoles. thieme-connect.de The nature of the substituent can alter this selectivity. thieme-connect.de Furthermore, the classical Hurd-Mori reaction can be hindered by the use of harsh conditions and the generation of byproducts that require chromatographic separation. e-bookshelf.de To address some of these limitations, a "catch and release" solid-phase strategy has been developed for the parallel synthesis of 1,2,3-thiadiazoles, which simplifies purification. sciforum.net

The Wolff synthesis is another early and fundamental method for forming the 1,2,3-thiadiazole ring. isres.orgthieme-connect.de This process involves the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.net Typically, an α-diazo ketone reacts with a thionating agent, such as ammonium (B1175870) hydrosulfide, to produce the disubstituted 1,2,3-thiadiazole. thieme-connect.de

The scope of the Wolff synthesis has been broadened by the development of new methods for diazo-transfer reactions, making the required α-diazo carbonyl compounds more accessible. thieme-connect.de Various thionating agents, including Lawesson's reagent and phosphorus pentasulfide, are now commonly used. thieme-connect.depku.edu.cn It was initially believed that only molecules with a rigid cis-diazo ketone geometry could cyclize, but it has since been shown that some conformationally flexible diazo carbonyl compounds can also undergo this reaction. thieme-connect.de The reaction proceeds through an α-diazo thiocarbonyl intermediate that adopts a cis-geometry in the transition state. thieme-connect.de

The Pechmann synthesis represents one of the earliest documented methods for creating the 1,2,3-thiadiazole ring system. thieme-connect.de This reaction is a [3+2] cycloaddition involving a diazoalkane and a compound containing a carbon-sulfur double bond (thiocarbonyl). researchgate.net The quintessential example is the reaction of diazomethane (B1218177) with phenyl isothiocyanate. thieme-connect.de

The scope of the Pechmann synthesis has been expanded over the years to include various substituted diazoalkanes and thiocarbonyl compounds. thieme-connect.de For instance, the 1,3-dipolar cycloaddition of diphenyl or methyl diazoalkanes with substituted isothiocyanates yields substituted 1,2,3-thiadiazoles. thieme-connect.de The reaction of 1,1'-(thioxomethylene)bis-1H-imidazole with ethyl diazoacetate can produce 4,5-disubstituted-1,2,3-thiadiazoles in excellent yields. thieme-connect.de However, like other classical methods, the Pechmann synthesis can be limited by the availability and stability of the diazoalkane reagents. isres.org

Modern and Green Synthetic Strategies for 1,2,3-Thiadiazoles

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. mdpi.com This has led to the emergence of modern and green strategies for the synthesis of 1,2,3-thiadiazoles that aim to overcome the limitations of classical approaches. researchgate.netmdpi.com

A major focus of modern synthetic chemistry is the avoidance of toxic and expensive transition metals. researchgate.net Several transition-metal-free methods for the synthesis of 1,2,3-thiadiazoles have been reported. rsc.orgacs.org

One notable approach is the TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which serves as an improvement to the Hurd-Mori reaction by operating under metal-free conditions. organic-chemistry.org Another strategy involves the reaction of tosylhydrazones with ammonium thiocyanate (B1210189) in ethanol (B145695) at room temperature, offering a wide substrate scope and good functional group tolerance. organic-chemistry.org

Iodine-catalyzed reactions have also emerged as a powerful tool. researchgate.net For example, an iodine/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur provides 5-acyl-1,2,3-thiadiazoles in good yields under transition-metal-free conditions. acs.orgorganic-chemistry.orgacs.org In this reaction, DMSO can act as both a solvent and an oxidant. frontiersin.org Visible light photocatalysis using a catalyst like cercosporin (B1668469) has also been employed for the synthesis of 1,2,3-thiadiazoles, highlighting a sustainable and environmentally friendly approach. organic-chemistry.org

Table 1: Comparison of Modern Transition-Metal-Free Syntheses

| Method | Starting Materials | Catalyst/Reagent | Key Features | Citation |

|---|---|---|---|---|

| Improved Hurd-Mori | N-tosylhydrazones, Sulfur | TBAI | Metal-free, practical | organic-chemistry.org |

| Tosylhydrazone Cyclization | Tosylhydrazones, Ammonium thiocyanate | None (in EtOH) | Room temperature, good functional group tolerance | organic-chemistry.org |

| Cross-Coupling Cyclization | Enaminones, Tosylhydrazine, Sulfur | I2/DMSO | Transition-metal-free, one-pot | acs.orgorganic-chemistry.orgacs.org |

| Photocatalytic Synthesis | Not specified | Visible light, Cercosporin | Mild conditions, sustainable | organic-chemistry.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. chemrxiv.org The Ugi four-component reaction (U-4CR) has been successfully applied to the synthesis of 5-substituted 1,2,3-thiadiazole derivatives. mdpi.com

In a typical Ugi-type synthesis for these compounds, an amine and an aldehyde react to form an imine intermediate. mdpi.com This intermediate then reacts with a 1,2,3-thiadiazole component and an isocyanide to yield the final 5-substituted product. mdpi.com This one-step process can produce a diverse library of compounds with yields ranging from low to excellent. mdpi.com For example, this method has been used to synthesize 5-methyl-1,2,3-thiadiazoles and 4-methyl-1,2,3-thiadiazole (B96444) derivatives. acs.orgresearchgate.netnih.gov The Ugi reaction is considered a green and rapid one-pot reaction, making it an attractive strategy for the development of new compounds. nih.gov

Photocatalytic and Microwave-Assisted Syntheses

Energy-efficient methods such as photocatalysis and microwave irradiation have emerged as powerful tools for the synthesis of 1,2,3-thiadiazole derivatives. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. mdpi.comasianpubs.org

Photocatalytic Synthesis: Visible-light photocatalysis offers a green and sustainable approach to constructing the thiadiazole ring. One notable strategy involves the [4+1] annulation of azoalkenes with a sulfur source like potassium thiocyanate (KSCN). mdpi.com For instance, the reaction can be catalyzed by cercosporin, a natural pigment, under mild, metal-free conditions. mdpi.com This method demonstrates good regioselectivity and broad functional-group compatibility. mdpi.com Another approach utilizes iodine-catalyzed cyclization of N-tosylhydrazones under the influence of photocatalysis. isres.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the classical Hurd-Mori reaction, a cornerstone of 1,2,3-thiadiazole synthesis. mdpi.comnih.gov This method involves the cyclization of hydrazone derivatives, such as semicarbazones or N-tosylhydrazones, with thionyl chloride (SOCl₂). mdpi.comwikipedia.org The application of microwave energy can dramatically reduce reaction times from hours to minutes while often improving yields. asianpubs.org For example, the synthesis of hydrazone derivatives containing the 1,2,3-thiadiazole ring has been greatly facilitated by microwave irradiation, which was used to promote the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) with various aldehydes in excellent yields (e.g., 93.5% in 4 minutes). asianpubs.org

| Method | Typical Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Photocatalysis | Azoalkenes, KSCN | Cercosporin, tBuOK | Visible Light | Environmentally friendly, metal-free, mild conditions | mdpi.com |

| Microwave-Assisted Hurd-Mori | Ketone-derived semicarbazones | Thionyl Chloride (SOCl₂) | Microwave Irradiation | Rapid reaction times, high yields | mdpi.comasianpubs.org |

| Microwave-Assisted Synthesis | Hydrazide, Isothiocyanic ester | NaOH/DMF/H₂O | Microwave Irradiation (90 °C, 15 min) | Shorter reaction time and higher yield than conventional methods | nih.gov |

Strategies for Introducing Aryloxy Moieties into the 1,2,3-Thiadiazole Core

To synthesize the target compound, 5-Phenoxy-1,2,3-thiadiazole, the phenoxy group can be introduced either by functionalizing a pre-formed thiadiazole ring or by incorporating a phenoxy-containing precursor into the ring-forming reaction.

Direct Functionalization and Cross-Coupling Approaches at the 5-Position

This approach begins with a 1,2,3-thiadiazole ring that bears a suitable leaving group at the 5-position, typically a halogen.

Nucleophilic Aromatic Substitution (SNAr): The halogen atom in 5-halo-1,2,3-thiadiazoles is susceptible to nucleophilic displacement. rsc.orgrsc.orgnih.gov While direct examples with phenol (B47542) are scarce in the reviewed literature for the 1,2,3-isomer, the reactivity pattern is well-established. By analogy, reacting a 5-chloro- or 5-bromo-1,2,3-thiadiazole (B6260162) with sodium phenoxide or phenol in the presence of a suitable base would be a viable route to this compound. This type of reaction is explicitly documented for the isomeric 5-chloro-1,2,4-thiadiazoles, which react with a variety of nucleophiles, including phenoxides, to yield the corresponding substituted derivatives. thieme-connect.de

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have proven effective for the functionalization of heterocyclic systems, including 1,2,3-triazoles and benzothiadiazoles. researchgate.netmdpi.com This palladium-catalyzed method is used to form C-N bonds by coupling an amine with an aryl halide. organic-synthesis.comorganic-chemistry.org The principles of this reaction can be extended to form C-O bonds. A Buchwald-Hartwig C-O coupling reaction between a 5-halo-1,2,3-thiadiazole and phenol, using a suitable palladium catalyst and ligand combination (e.g., Pd(OAc)₂/BINAP), represents a powerful and direct strategy for the synthesis of this compound.

Incorporation of Phenoxy Precursors into De Novo Cyclization Pathways

An alternative strategy involves building the 1,2,3-thiadiazole ring from an acyclic precursor that already contains the phenoxy moiety. The Hurd-Mori synthesis is the most prominent de novo pathway. wikipedia.orge-bookshelf.de

The synthesis would commence with a carbonyl compound containing a phenoxy group, such as phenoxyacetone (B1677642) or an ester of phenoxyacetic acid. This precursor is first converted into its corresponding hydrazone derivative, for example, by reacting it with semicarbazide or tosylhydrazide. mdpi.comresearchgate.net In the final step, this phenoxy-containing hydrazone undergoes cyclization upon treatment with thionyl chloride (SOCl₂) to form the this compound ring. mdpi.comwikipedia.org The Hurd-Mori reaction is known to tolerate a wide range of functional groups, making this a highly feasible approach. e-bookshelf.de

| Step | Precursor | Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Phenoxy-substituted Ketone/Aldehyde | Semicarbazide or Tosylhydrazide | Phenoxy-substituted Semicarbazone/Tosylhydrazone | mdpi.comresearchgate.net |

| 2 | Phenoxy-substituted Hydrazone | Thionyl Chloride (SOCl₂) | This compound | wikipedia.orge-bookshelf.de |

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Thiadiazoles

Ring Opening and Decomposition Pathways

The inherent strain and the presence of a dinitrogen unit within the 1,2,3-thiadiazole (B1210528) ring make it susceptible to fragmentation and rearrangement reactions, providing pathways to highly reactive intermediates.

The thermal and photochemical decomposition of 1,2,3-thiadiazoles is a well-documented process that proceeds with the extrusion of molecular nitrogen (N₂). This decomposition is a key route to generating highly reactive, three-membered sulfur-containing heterocycles known as thiirenes. For instance, the photolysis of the parent 1,2,3-thiadiazole in an argon matrix at extremely low temperatures leads to the formation of thiirene (B1235720), which can be observed spectroscopically. arabjchem.org

Upon further irradiation or under thermal conditions, the initially formed thiirene intermediate often undergoes rearrangement to the more stable thioketene (B13734457) isomer. arabjchem.org In the case of substituted 1,2,3-thiadiazoles, such as 4-phenyl-1,2,3-thiadiazole (B1662399) and 4,5-diphenyl-1,2,3-thiadiazole, ultrafast time-resolved spectroscopy has shown that both thiirene and thioketene species are formed in less than a picosecond following excitation.

Table 1: Expected Products from Decomposition of 5-Phenoxy-1,2,3-thiadiazole

| Precursor | Condition | Intermediate | Final Product |

|---|

The treatment of 1,2,3-thiadiazoles that are unsubstituted at the C5 position with a strong base constitutes a synthetically useful ring-cleavage reaction. umcs.pl Strong bases such as organolithium reagents (e.g., n-butyllithium), sodium amide (NaNH₂), or potassium t-butoxide attack the thiadiazole ring, leading to its fragmentation with the evolution of nitrogen gas. umcs.plnih.gov This process, known as the Hurd-Mori-Raap reaction, generates a highly useful alkali metal alkynethiolate intermediate. umcs.plnih.gov

While this compound is substituted at the C5 position, a related base-induced decomposition can occur. For other substituted 1,2,3-thiadiazoles, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, base-induced ring opening also produces a thioketene intermediate. rsc.org This intermediate can then be trapped by nucleophiles present in the reaction mixture. rsc.org For this compound, a strong, non-nucleophilic base could potentially deprotonate the C4 position, but a more likely pathway with a nucleophilic base would be an attack leading to ring cleavage. This would generate nitrogen and a phenoxyalkynethiolate intermediate, which can be subsequently alkylated or acylated to yield various alkynyl thioethers.

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The electronic nature of the 1,2,3-thiadiazole ring, influenced by its substituents, governs its susceptibility to electrophilic and nucleophilic attack.

The 1,2,3-thiadiazole ring is generally electron-deficient due to the electronegativity of the nitrogen atoms, which makes it susceptible to nucleophilic attack. Substituents on the ring play a crucial role in modulating this reactivity. The phenoxy group at the C5 position is an ether linkage (C-O-Ar). The oxygen atom can donate electron density to the thiadiazole ring via resonance, which would generally decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted ring.

However, studies on the Rh(I)-catalyzed transannulation of 5-substituted-1,2,3-thiadiazoles have shown that the electronic nature of the C5-substituent significantly influences reactivity. researchgate.net Electron-donating groups were found to favor the formation of 2,3,4-substituted thiophenes, whereas electron-withdrawing groups led to 2,3,5-substituted products. researchgate.net This indicates that the phenoxy group, being electron-donating, would direct the outcome of such metal-catalyzed reactions.

Direct nucleophilic substitution on the ring itself is uncommon unless a good leaving group is present. For example, 5-halo-1,2,3-thiadiazoles undergo C-nucleophilic substitution where the halide is displaced. researchgate.net For this compound, nucleophilic attack is more likely to occur at a ring carbon if the reaction leads to a stable intermediate or product, such as in the base-induced ring opening.

A key reaction for functionalizing the 1,2,3-thiadiazole ring is metalation followed by quenching with an electrophile. Research on 5-phenyl-1,2,3-thiadiazole (B107965), a close analog of the phenoxy compound, has demonstrated that the hydrogen atom at the C4 position is acidic enough to be removed by a strong base. arabjchem.org

Treatment of 5-phenyl-1,2,3-thiadiazole with methyllithium (B1224462) in THF at -78°C results in the formation of the 4-lithio species, which is stable at low temperatures. arabjchem.org This lithiated intermediate can then be trapped by a variety of electrophiles to introduce new substituents at the C4 position.

Table 2: Electrophilic Quenching of Metalated 5-Phenyl-1,2,3-thiadiazole

| Electrophile | Product (4-Substituent) | Yield |

|---|---|---|

| Methyl iodide | -CH₃ | Good |

| Aldehydes/Ketones | -C(OH)R₂ | Good |

| Carbon Dioxide | -COOH | Moderate |

| Benzoyl Chloride | -C(O)Ph | Poor |

Data derived from studies on 5-phenyl-1,2,3-thiadiazole. arabjchem.org

Given the electronic similarities between a phenyl and a phenoxy group (both are aromatic substituents), it is highly probable that this compound undergoes a similar reaction. Deprotonation at the C4 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or methyllithium would yield the 4-lithio-5-phenoxy-1,2,3-thiadiazole intermediate. This nucleophilic species can then react with electrophiles such as alkyl halides, aldehydes, or carbon dioxide to afford a range of 4-substituted-5-phenoxy-1,2,3-thiadiazoles.

Rearrangement Reactions and Tautomerism Phenomena in 1,2,3-Thiadiazole Systems

While rearrangements are common outcomes of 1,2,3-thiadiazole decomposition, rearrangements of the ring system itself are also known, often influenced by the substituents. For example, the Dimroth rearrangement is a common isomerization pathway for many nitrogen-containing heterocycles. In the 1,2,3-thiadiazole series, a rearrangement has been observed where 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole isomerizes to another 1,2,3-thiadiazole structure. isres.org Notably, this rearrangement did not occur when the ethoxycarbonyl group was replaced by a phenyl group, highlighting the critical role of the substituent's electronic properties. isres.org

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in heterocyclic chemistry. However, it typically requires the presence of a substituent with a labile proton, such as a hydroxyl (-OH), thiol (-SH), or amino (-NH₂) group directly attached to the heterocyclic ring. arabjchem.org For instance, 2-amino-1,3,4-thiadiazoles exist predominantly in the amino form, while 1,3,4-thiadiazoline-2-thiones exist in the thione form. arabjchem.org

This compound lacks such a functional group. The phenoxy moiety is connected to the C5 carbon via a stable ether bond (C-O-C). The protons on the phenyl ring are aromatic and not sufficiently acidic to participate in tautomeric equilibria under normal conditions. Therefore, significant tautomerism is not an expected feature of the this compound structure.

Reactivity and Transformations of Substituents on the 1,2,3-Thiadiazole Ring System

The substituents on the 1,2,3-thiadiazole ring play a crucial role in directing the reactivity of the heterocyclic system. The nature and position of these substituents can be modified through various chemical transformations, allowing for the synthesis of a diverse range of functionalized 1,2,3-thiadiazole derivatives. This section explores the reactivity of different substituents, including halogen, amino, and carboxylic acid groups, attached to the 1,2,3-thiadiazole core.

Transformations of Halogen Substituents

Halogen atoms, particularly at the 4- and 5-positions of the 1,2,3-thiadiazole ring, are versatile handles for introducing other functional groups via nucleophilic substitution reactions. The reactivity of these halo-substituents is influenced by their position on the ring and the nature of the nucleophile.

Research on 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govthiadiazole) has shown that the bromine atom can be displaced by various nitrogen and sulfur nucleophiles. nih.govresearchgate.net The introduction of bromine atoms enhances the electron-deficient character of the benzobis(thiadiazole) system, thereby increasing its reactivity towards nucleophilic aromatic substitution. nih.gov For instance, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govthiadiazole) with morpholine, piperidine, or pyrrolidine (B122466) leads to the corresponding amino-substituted products. nih.gov Interestingly, these reactions with monobromide proceed slower than with the corresponding dibromide. nih.gov

Similarly, 5-halo-1,2,3-thiadiazoles readily react with aliphatic diamines, leading to the formation of complex heterocyclic systems through a sequence of substitution and intramolecular cyclization. nih.gov The reaction of 5-chloro-1,2,3-thiadiazoles with primary amines such as methylamine (B109427) and ethylamine (B1201723) also proceeds to yield the corresponding 5-amino-1,2,3-thiadiazole derivatives. clockss.org

A one-pot method for the preparation of fused 1,2,3-thiadiazoles starting from 5-chloro-substituted derivatives has been developed, which involves a C-nucleophilic substitution followed by cyclization. rsc.org Furthermore, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening to form a thioketene intermediate, which then reacts with nucleophiles. Subsequent intramolecular cyclization via nucleophilic substitution of the chloro group on the aromatic ring can lead to the formation of N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes. nih.gov

Table 1: Selected Reactions of Halo-Substituted 1,2,3-Thiadiazoles

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govthiadiazole) | Morpholine | 4-Morpholinobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govthiadiazole) | - | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govthiadiazole) | Piperidine | 4-(Piperidin-1-yl)benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govthiadiazole) | - | nih.gov |

| 5-Chloro-1,2,3-thiadiazole | Ethylamine, K₂CO₃, EtOH | 5-(Ethylamino)-1,2,3-thiadiazole | - | clockss.org |

| 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole | O- or N-nucleophile | N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes | - | nih.gov |

Transformations of Amino Substituents

The amino group on the 1,2,3-thiadiazole ring can undergo a variety of transformations, including the notable Dimroth rearrangement. 5-Amino-1,2,3-thiadiazoles, which can be synthesized from the corresponding 5-chloro derivatives, are known to rearrange into 5-mercapto-1,2,3-triazoles under basic conditions. researchgate.net This rearrangement proceeds via an initial ring-opening to an α-diazothioketone intermediate, followed by recyclization. researchgate.net

5-Hydrazinyl-1,2,3-thiadiazoles, which can also be prepared from 5-halo precursors, are valuable intermediates. researchgate.net They can undergo acid-catalyzed rearrangement to form 1-amino-1,2,3-triazole-5-thiols. researchgate.net Additionally, base-catalyzed ring opening of 5-hydrazinyl-1,2,3-thiadiazoles, followed by reaction with aldehydes, can lead to the formation of various rearranged heterocyclic products. researchgate.net The transformation of 1,2,3-thiadiazolyl hydrazones of aldehydes and ketones can lead to 1-alkylidenamino-5-mercapto-1,2,3-triazoles, which can be further alkylated and cyclized to form dihydro-triazolo-thiadiazines. researchgate.net

Table 2: Selected Reactions of Amino-Substituted 1,2,3-Thiadiazoles

| Starting Material | Reagent(s)/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Amino-1,2,3-thiadiazole-4-carboxamide | NaOH | 5-Mercapto-1,2,3-triazole-4-carboxamide | - | |

| 5-Hydrazinyl-1,2,3-thiadiazoles | PCl₅, aromatic solvent | 1-Amino-1,2,3-triazole-5-thiols | up to 65 | researchgate.net |

| Benzaldehyde (B42025) 1,2,3-thiadiazol-5-ylhydrazones | α-Bromo-4-chloroacetophenone, Et₃N | 5-Benzylidene-5H- Current time information in Bangalore, IN.nih.govtriazolo[5,1-b] Current time information in Bangalore, IN.nih.govresearchgate.netthiadiazines | - | researchgate.net |

Transformations of Carboxylic Acid Substituents

Carboxylic acid groups on the 1,2,3-thiadiazole ring can be converted into a range of other functional groups. For example, a 5-carboxylic acid substituted 1,2,3-thiadiazole can be reacted with thionyl chloride to form the corresponding acyl chloride. This reactive intermediate can then be coupled with amino acids, such as glycine, to yield carboxamide derivatives. mdpi.com These derivatives can be further elaborated, for instance, by reacting with benzaldehyde and acetic anhydride (B1165640) to furnish a 4-benzylideneoxazole moiety attached to the thiadiazole ring. mdpi.com

In another example, a substituted 1,2,3-thiadiazole-5-carboxylate was converted to the corresponding acetanilide (B955) derivative by reaction with hydrazine (B178648) hydrate. This product was then treated with a substituted isothiocyanate and cyclized under alkaline conditions to afford a 1,2,4-triazole (B32235) with a 1,2,3-thiadiazole substituent. mdpi.com

Furthermore, 1,2,3-thiadiazole-4-carboxylic acid hydrazide can be condensed with the open-chain form of 4-acetyl-1,2,3-triazolium-5-olate to synthesize N-1,2,3-triazol-1-yl-1,2,3-thiadiazol-4-carboxamide. researchgate.net

Table 3: Selected Reactions of Carboxylic Acid-Substituted 1,2,3-Thiadiazoles

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 1. SOCl₂ 2. Glycine | 2-((4-Methyl-1,2,3-thiadiazole-5-carbonyl)amino)acetic acid | - | mdpi.com |

| Ethyl 1,2,3-thiadiazole-5-carboxylate | 1. N₂H₄·H₂O 2. Isothiocyanate 3. Alkaline conditions | 1,2,4-Triazole with 1,2,3-thiadiazole substituent | - | mdpi.com |

| 1,2,3-Thiadiazole-4-carboxylic acid hydrazide | 4-Acetyl-1,2,3-triazolium-5-olate, HCl | N-(4-Methyl-5-phenyl-1H-1,2,3-triazol-1-yl)-1,2,3-thiadiazole-4-carboxamide | 33 | researchgate.net |

Derivatization Strategies and Analogue Development in 1,2,3 Thiadiazole Chemistry

Systematic Modification of the 1,2,3-Thiadiazole (B1210528) Skeleton for Enhanced Bioactivity or Functionality

Systematic modification of the 1,2,3-thiadiazole core is a key strategy to enhance its desired biological or functional properties. This often involves the introduction of various substituents at different positions of the ring, leading to changes in the molecule's electronic and steric properties, which in turn can influence its interaction with biological targets. mdpi.comnih.gov

One common approach is the Hurd-Mori reaction, a versatile method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride. mdpi.comresearchgate.net This method allows for the introduction of a wide array of substituents at the 4- and 5-positions of the thiadiazole ring. For instance, ketones with different alkyl and aryl groups can be converted to their corresponding semicarbazones, which then undergo cyclization to yield substituted 1,2,3-thiadiazoles. mdpi.com

Another strategy involves the modification of existing 1,2,3-thiadiazole derivatives. For example, the reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with strong bases like organolithium compounds can lead to ring cleavage, forming alkalimetal alkynethiolates. These intermediates can then be reacted with alkyl or acyl halides to produce 1-alkynyl thioethers, demonstrating a transformation of the core structure to achieve new functionalities. cdnsciencepub.com

The introduction of substituents with specific electronic properties, such as electron-donating or electron-withdrawing groups, can significantly impact the bioactivity. For aryl-substituted 1,2,3-thiadiazoles, it has been observed that donor substituents can increase the rate of decomposition under mild basic conditions. researchgate.net

Synthesis of Substituted 1,2,3-Thiadiazole Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. The synthesis of a diverse library of analogues with systematic variations is essential for these studies.

The introduction of aryl and heteroaryl moieties at various positions of the 1,2,3-thiadiazole ring has been extensively explored to modulate biological activity. mdpi.com For example, a series of 4-aryl-1,2,3-thiadiazoles can be synthesized from N-tosylhydrazones and elemental sulfur, a method that has been shown to be efficient for creating a library of compounds for SAR studies. frontiersin.org

Research has shown that the nature and position of substituents on the aryl ring can have a profound effect on activity. For instance, in a series of necroptosis inhibitors, 2-chloro-6-fluoro substitution on the phenyl ring was found to be crucial for potent activity, while derivatives with 2-methylphenyl or 2-methoxyphenyl groups were less active. nih.gov Similarly, the substitution pattern on a phenyl ring attached to the 1,2,3-thiadiazole core was found to influence antiviral activity, with para-substituted compounds exhibiting more cytotoxic potency than ortho-substituted ones. mdpi.com

The synthesis of heteroaryl-substituted 1,2,3-thiadiazoles has also been a focus. For example, pyrazolyl-1,2,3-thiadiazole scaffolds have been prepared through the Hurd-Mori cyclization of pyrazolyl-phenylethanone semicarbazones. mdpi.com

Table 1: Examples of Aryl and Heteroaryl Substituted 1,2,3-Thiadiazoles and their Reported Activities

| Compound Structure/Class | Substituents | Reported Biological Activity | Reference |

| 4-Aryl-1,2,3-thiadiazoles | Varied aryl groups | Precursors for alkynyl aryl sulfides | rsc.org |

| mdpi.comnih.govCurrent time information in Bangalore, IN.Thiadiazole benzylamides | 2,6-dihalobenzylamides | Necroptosis inhibitors | nih.gov |

| Pyrazolyl-1,2,3-thiadiazoles | Pyrazolyl and phenyl groups | Not specified | mdpi.com |

| Phenyl-substituted 1,2,3-thiadiazoles | Chloro and fluoro groups on the phenyl ring | Antiviral activity | mdpi.com |

Alkyl and acyl groups are commonly introduced onto the 1,2,3-thiadiazole skeleton to investigate the impact of size, shape, and lipophilicity on biological activity. mdpi.com The synthesis of 5-acyl-1,2,3-thiadiazoles has been achieved through a three-component reaction of enaminones, elemental sulfur, and tosylhydrazine. mdpi.com

In the context of necroptosis inhibitors, the introduction of small cyclic alkyl groups like cyclopropyl (B3062369) at the 4-position of the mdpi.comnih.govCurrent time information in Bangalore, IN.thiadiazole ring was found to be optimal for activity. Conversely, larger groups such as t-butyl or phenyl at the same position led to a decrease in activity. nih.gov The reaction of methyl ketones with p-toluenesulfonyl hydrazide and KSCN has been used to produce both aryl- and alkyl-substituted thiadiazoles, with aryl-substituted derivatives generally obtained in higher yields. mdpi.com

The introduction of halogens and amino groups can significantly alter the electronic properties and hydrogen bonding capabilities of the 1,2,3-thiadiazole molecule. Halogenated 1,3,4-thiadiazoles are useful intermediates as the halogen atom can be readily displaced by nucleophiles. nih.gov While this example pertains to the 1,3,4-isomer, similar principles can apply to the 1,2,3-isomer.

The synthesis of 5-amino-1,2,3-thiadiazoles has been achieved through methods such as the reaction of chloroaldehyde ethoxycarbonylhydrazine with thionyl chloride followed by amination. google.com Direct amination of the thiadiazole ring is also a potential route for derivatization. vulcanchem.com

SAR studies have revealed the importance of halogenation. For instance, in a series of anti-HIV agents, a phenyl ring substituted with two bromine atoms (2,4-Br2) significantly enhanced the antiviral potential compared to dichloro or difluoro substitutions. mdpi.com

Hybrid Compounds Integrating 1,2,3-Thiadiazole with Other Biologically Relevant Heterocyclic Systems

Creating hybrid molecules by combining the 1,2,3-thiadiazole ring with other biologically active heterocyclic systems is a promising strategy to develop novel compounds with enhanced or synergistic activities. mdpi.com

For example, 1,2,3-thiadiazole has been combined with the 1,2,4-triazole (B32235) ring. The synthesis of such hybrids can involve the cyclization of a substituted isothiocyanic ester, which is derived from a 1,2,3-thiadiazole-5-carboxylate scaffold. mdpi.com Another example involves the creation of pyrazole (B372694) oxime derivatives bearing a thiadiazole moiety, which have shown insecticidal and acaricidal activities. mdpi.com

The development of hybrid compounds often leverages multicomponent reactions. For instance, the Ugi four-component reaction has been used to synthesize 5-methyl substituted thiadiazole derivatives by reacting a thiadiazole, an amine, an aldehyde, and an isocyanide. mdpi.com

Table 2: Examples of Hybrid Compounds Containing a 1,2,3-Thiadiazole Moiety

| Hybrid System | Linked Heterocycle | Synthetic Strategy | Reported Activity | Reference |

| 1,2,3-Thiadiazole-1,2,4-triazole | 1,2,4-Triazole | Cyclization of isothiocyanic ester | Antifungal | mdpi.com |

| 1,2,3-Thiadiazole-pyrazole oxime | Pyrazole | Not specified | Insecticidal, Acaricidal | mdpi.com |

| 1,2,3-Thiadiazole-tetrazole | Tetrazole | Not specified | Antiviral (anti-TMV) | mdpi.com |

Design and Synthesis of Phenoxy and Related Aryloxy Substituted 1,2,3-Thiadiazole Analogues

The introduction of phenoxy and other aryloxy groups onto the 1,2,3-thiadiazole scaffold is a specific derivatization strategy that has been explored, particularly in the context of creating compounds with potential agricultural applications. For example, a compound named 1,3-Bis[4-(1,2,3-thiadiazol-4-yl)phenoxy]propane has been investigated for its physiological effects on plants. researchgate.net

The structure-activity relationship of phenoxy-substituted analogues has been investigated. In a series of pyrazole oxime derivatives with a thiadiazole moiety, the introduction of fluorine and methyl groups at the para-position of a phenoxy moiety attached to the pyrazole oxime influenced the insecticidal properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 1,2,3 Thiadiazole Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Phenoxy-1,2,3-thiadiazole. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

In the ¹H NMR spectrum of a related compound, 5-phenyl-1,2,3-thiadiazole (B107965), the proton on the thiadiazole ring (H-4) can be metalated, indicating its position and reactivity. thieme-connect.de For this compound, the aromatic protons of the phenoxy group would exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiadiazole and phenyl rings are indicative of their electronic environment. thieme-connect.de Aromatic character is confirmed by the chemical shifts observed in both ¹H and ¹³C NMR spectra. thieme-connect.de

Table 1: Representative NMR Data for Substituted Thiadiazoles This table is generated based on typical values for related structures, as specific data for this compound was not available in the search results.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0-8.0 | Aromatic protons (phenoxy group) |

| ¹H | ~8.5 | H-4 of thiadiazole ring |

| ¹³C | 110-160 | Aromatic and thiadiazole carbons |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, which aids in structural confirmation and isomer differentiation. mdpi.comniscpr.res.in The mass spectra of 1,2,3-thiadiazole (B1210528) derivatives often show the elimination of a nitrogen molecule (N₂) from the molecular ion as a primary fragmentation step. thieme-connect.dersc.org This is a characteristic feature that can help in identifying the 1,2,3-thiadiazole ring system. rsc.org

The fragmentation pathways can be influenced by the substituents on the thiadiazole ring. mdpi.comrsc.org For this compound, subsequent fragmentation would likely involve the phenoxy group. The study of these patterns is crucial for distinguishing it from other isomers. mdpi.com

ESI-HRMS and Infrared Ion Spectroscopy (IRIS) for Mechanistic Insights and Structural Justification

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and its fragments. mdpi.comnih.gov This technique, especially when coupled with tandem mass spectrometry (MS/MS or MS³), allows for detailed investigation of fragmentation mechanisms. mdpi.comnih.gov Studies on related 1,2,3-thiadiazoles have shown that ESI-HRMS can be used to track gas-phase rearrangements and distinguish between isomers. mdpi.comnih.gov

Infrared Ion Spectroscopy (IRIS) is a sophisticated technique that combines mass spectrometry with infrared spectroscopy. researchgate.net It allows for the acquisition of IR spectra for mass-selected ions, providing direct information about their chemical bonding and structure. researchgate.net This is particularly useful for confirming the structures of fragment ions observed in MS/MS experiments, thereby providing strong evidence for proposed fragmentation pathways and justifying the initial structure of the molecule. nih.govresearchgate.net For instance, IRMPD (Infrared Multiple Photon Dissociation) spectroscopy, a form of IRIS, has been used to establish the structures of key fragment ions in the mass spectra of functionalized 1,2,3-thiadiazoles. mdpi.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the C-H bonds of the aromatic ring, the C-O-C ether linkage, and the vibrations of the 1,2,3-thiadiazole ring itself. thieme-connect.denist.gov The NIST WebBook provides a reference gas-phase IR spectrum for the related 5-phenyl-1,2,3-thiadiazole, which can serve as a guide for interpreting the spectrum of the phenoxy derivative. nist.gov The ring skeletal vibrations for 1,2,3-thiadiazoles are typically observed in the regions of 1560–1475 cm⁻¹ and 1350–1280 cm⁻¹. thieme-connect.de

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to show absorption bands in the UV region due to π-π* transitions. The position and intensity of these bands are influenced by the electronic nature of the chromophore. Studies on related benzo[c] mdpi.comniscpr.res.innih.govthiadiazole derivatives show absorption maxima in the UV range, which can be used to understand their electronic properties. sci-hub.se

Table 2: Spectroscopic Data for 5-Phenyl-1,2,3-thiadiazole and Related Compounds This table includes data for a closely related compound to provide an indication of expected values.

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| IR (Gas Phase) | Bands corresponding to aromatic C-H and ring vibrations. | nist.gov |

| UV-Vis | Absorption maxima in the UV region due to electronic transitions. | sci-hub.se |

X-ray Diffraction Analysis for Precise Solid-State Structural Determination

X-ray diffraction analysis of single crystals provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, studies on other substituted 1,3,4-thiadiazoles demonstrate the power of this technique. iucr.orgiucr.orgmdpi.comum.edu.my For example, the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine revealed details about its molecular geometry and hydrogen bonding network. iucr.org Similarly, the structure of [5-(4-Bromophenoxymethyl)-1,3,4-thiadiazole-2-thiolato]triphenyltin(IV) has been determined, providing insights into the conformation of a molecule containing a phenoxymethyl-thiadiazole moiety. iucr.org Such studies are crucial for understanding the supramolecular chemistry and solid-state packing of these compounds.

Computational and Theoretical Chemistry of 1,2,3 Thiadiazoles

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties with increasing accuracy. For 1,2,3-thiadiazole (B1210528) systems, these methods are invaluable for elucidating their electronic characteristics and predicting their behavior in chemical reactions.

Molecular Orbital Theory Applications to Thiadiazole Systems

Molecular Orbital (MO) theory is a cornerstone for understanding the electronic structure and reactivity of organic molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), crucial insights into the molecule's reactivity can be gained. The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally indicates higher reactivity. nih.gov

For thiadiazole derivatives, MO calculations help to identify the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO). This information is critical for predicting the outcomes of chemical reactions and understanding the mechanisms of action for biologically active compounds. For instance, in a study of various thiadiazole derivatives, the distribution of electron density in the HOMO and LUMO was found to be localized on different moieties, influencing their properties. ekb.eg

Density Functional Theory (DFT) Studies for Energetic and Spectroscopic Predictions

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. jocpr.comals-journal.com DFT calculations are employed to predict various properties of molecules, including their optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic spectra (UV-Vis). jocpr.comresearchgate.net

For thiadiazole derivatives, DFT studies have been successfully used to correlate theoretical predictions with experimental data. jocpr.com For example, DFT calculations using the B3LYP functional have been employed to study the electronic and molecular structure of various thiadiazole compounds. nih.gov These studies can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. als-journal.com Furthermore, theoretical IR and NMR spectra generated through DFT calculations can aid in the structural elucidation of newly synthesized compounds. jocpr.com

The energetic properties of 5-phenoxy-1,2,3-thiadiazole, such as its total energy, ionization potential, and electron affinity, can be calculated using DFT. researchgate.net These parameters provide a quantitative measure of the molecule's stability and its tendency to lose or gain electrons, which is fundamental to its reactivity. researchgate.net

Molecular Dynamics Simulations of 1,2,3-Thiadiazole Systems and Their Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their conformational changes and interactions with other molecules over time. This technique is particularly useful for understanding the behavior of molecules in solution or their binding to biological targets. researchgate.net

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The phenoxy group can rotate relative to the thiadiazole ring, and MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, if this compound is being investigated for potential biological activity, MD simulations can be employed to study its interaction with a target protein. These simulations can provide insights into the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that occur upon binding. erciyes.edu.trnih.gov For example, in studies of other thiadiazole derivatives, MD simulations have been used to confirm the stability of the ligand-enzyme complex and to analyze the binding interactions. nih.gov

In Silico Modeling for Preliminary Structure-Activity Relationship (SAR) Prediction and Lead Optimization

In silico modeling encompasses a range of computational techniques used in drug discovery to predict the biological activity of chemical compounds. These methods are crucial for identifying promising lead compounds and for optimizing their structures to enhance their potency and reduce potential side effects.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. doi.org For this compound and its analogues, in silico SAR studies can be performed by creating a library of related compounds with different substituents on the phenoxy or thiadiazole rings. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. epa.gov

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, if a particular substituent on the phenoxy ring is found to be crucial for activity, this information can be used to prioritize the synthesis of related compounds. Computational techniques are instrumental in elucidating the mechanism of action and the SAR of active compounds. researchgate.net

Mechanistic Pathway Elucidation through Advanced Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For 1,2,3-thiadiazole derivatives, this can include studying their synthesis, degradation, or photochemical reactions. Advanced computational approaches can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway.

For example, the thermal or photochemical decomposition of 1,2,3-thiadiazoles is a well-known reaction that can lead to the formation of various products. Computational methods can be used to calculate the activation energies for different possible decomposition pathways, helping to predict the major products and understand the reaction mechanism. Quantum chemical calculations have been used to investigate the photochemistry of related heterocyclic compounds, predicting reaction barriers and intermediate lifetimes. acs.org

By understanding the mechanistic details, reaction conditions can be optimized to favor the formation of desired products. These computational insights are invaluable for synthetic chemists working with 1,2,3-thiadiazole derivatives.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 1,2,3 Thiadiazole Derivatives

Antimicrobial Activity Investigations

Derivatives of 1,2,3-thiadiazole (B1210528) have been extensively studied for their potential to combat microbial infections, showing promise as both antifungal and antibacterial agents. researchgate.net

Antifungal Properties and Structural Modulators

A number of 1,2,3-thiadiazole derivatives have exhibited significant antifungal activity against various pathogenic fungi. mdpi.com For instance, oxadiazole derivatives containing a 1,2,3-thiadiazole moiety have shown potent antifungal effects. mdpi.com Two such derivatives, compounds 141 and 142 , displayed high growth inhibition of Puccinia triticina at a concentration of 500 μg/mL, with inhibition rates of 98% and 83%, respectively. mdpi.com The high efficacy of compound 141 suggests its potential as a lead for developing new oxadiazole-based 1,2,3-thiadiazole fungicides. mdpi.com

Furthermore, organotin-based 1,2,3-thiadiazole carboxylates have demonstrated broad-spectrum antifungal activity. mdpi.com The triethyltin (B1234975) derivative 148 was effective against P. piricola and Gibberella zeae, with EC50 values of 0.12 μg/mL and 0.16 μg/mL, respectively. mdpi.com Carboxamide derivatives of thiadiazoles have also been identified as having antifungal properties. mdpi.com

A study on 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives revealed that compound C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol) is a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov The antifungal action of C1 involves the disruption of cell wall biogenesis. nih.gov

| Compound | Target Fungi | Activity | Reference |

| 141 | Puccinia triticina | 98% growth inhibition at 500 μg/mL | mdpi.com |

| 142 | Puccinia triticina | 83% growth inhibition at 500 μg/mL | mdpi.com |

| 148 | P. piricola, Gibberella zeae | EC50 = 0.12 μg/mL and 0.16 μg/mL | mdpi.com |

| C1 | Candida species, molds | MIC100 = 8 to 96 μg/ml | nih.gov |

Antibacterial Properties and Structural Determinants of Efficacy

1,2,3-Thiadiazole derivatives have also shown promise as antibacterial agents. researchgate.net In a study of newly synthesized 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, all heterocyclic compounds displayed positive antimicrobial activity, though the extent of coverage varied. researchgate.net

Compounds 2c and 2d were active against Staphylococcus aureus and Escherichia coli. researchgate.net Notably, compounds 4c and 4d exhibited broad-spectrum antibacterial activity, including significant antipseudomonal activity against both local resistant Pseudomonas aeruginosa and the reference strain P. aeruginosa (ATCC 27853), suggesting their potential as novel broad-spectrum antibacterial agents. researchgate.net

The introduction of an amide moiety into the 1,3,4-thiadiazole (B1197879) skeleton has led to the development of compounds with potent antibacterial activity against rice bacterial diseases. acs.org Compound 30 from this series showed higher antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae, with EC50 values of 2.1 and 1.8 mg/L, respectively, which were superior to those of thiodiazole copper. acs.org

Antitumor and Anticancer Investigations

The 1,2,3-thiadiazole scaffold is a key feature in several compounds with potent antitumor and anticancer activities. nih.govresearchgate.net These derivatives have been shown to act through various mechanisms to inhibit cancer cell growth and proliferation. nih.gov

Mechanisms of Action in Cellular Systems

The anticancer activity of 1,2,3-thiadiazole derivatives is often attributed to their ability to interfere with fundamental cellular processes. For instance, analogs of combretastatin (B1194345) A-4, where the olefin group is replaced by a 1,2,3-thiadiazole ring, have demonstrated cytotoxicity against various cancer cell lines by inhibiting microtubule polymerization. nih.gov

Some 1,3,4-thiadiazole derivatives have been found to inhibit tubulin polymerization, leading to the destabilization of microtubules. bepls.com This disruption of microtubule dynamics interferes with mitosis, causing cell cycle arrest and ultimately cell death. bepls.com Other proposed mechanisms for the anticancer effects of thiadiazole derivatives include the inhibition of DNA and RNA synthesis, targeting of specific enzymes like phosphodiesterase-7 and histone deacetylase, and acting as antagonists for adenosine (B11128) A3 receptors. dovepress.comderpharmachemica.com

Dehydroepiandrosterone (DHEA) derivatives fused with a 1,2,3-thiadiazole ring have shown significant antitumor activity against human breast cancer T47D cells. nih.gov The most potent compounds, 22 , 23 , and 25 , exhibited IC50 values ranging from 0.042 to 0.058 μM, comparable to the reference drug adriamycin. nih.gov Compound 25 , in particular, demonstrated considerable selectivity and was found to inhibit tumor growth and metastatic ability in T47D xenografts. nih.gov The introduction of the 1,2,3-thiadiazole and D-proline moieties in derivative 114 significantly enhanced its antiproliferative activity compared to the parent DHEA. encyclopedia.pub

| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action | Reference |

| 22 | T47D (Human Breast Cancer) | 0.042 - 0.058 | Not specified | nih.gov |

| 23 | T47D (Human Breast Cancer) | 0.042 - 0.058 | Not specified | nih.gov |

| 25 | T47D (Human Breast Cancer) | 0.042 - 0.058 | Inhibition of tumor growth and metastasis | nih.gov |

| 114 | T47D (Human Breast Cancer) | 0.058 ± 0.016 | Enhanced antiproliferative activity | encyclopedia.pub |

Antiviral Activities and Structure-Activity Relationships

1,2,3-Thiadiazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV). mdpi.comarkat-usa.org

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for antiviral efficacy. For instance, in a series of thioacetanilide-based 1,2,3-thiadiazole scaffolds, compound 92 , which features a nitro group on the phenyl ring, demonstrated remarkable anti-HIV activity with an EC50 value of 0.059 ± 0.02 µM. mdpi.com Another potent anti-HIV-1 agent, compound 93 , a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, showed an EC50 value of 0.0364 ± 0.0038 µM. mdpi.com The presence of the 2,4-dibromo substitution on the phenyl ring was found to significantly enhance its antiviral potential. mdpi.com

In the context of anti-TMV agents, substituted 1,2,3-thiadiazole-4-carboxamides have shown excellent curative and protective activities. mdpi.com Compound 102 exhibited a curative activity of 60% at 500 µg/mL, while compound 103 displayed a protective effect of 76% at the same concentration, both comparing favorably to the standard drug tiadinil. mdpi.com Furthermore, 1,2,3-thiadiazole derivatives attached to a tetrazole moiety have demonstrated better anti-TMV effects than ribavirin (B1680618) at 100 µg/ml. arkat-usa.org

| Compound | Target Virus | Activity | Key Structural Feature | Reference |

| 92 | HIV | EC50 = 0.059 ± 0.02 µM | Nitro group on phenyl ring | mdpi.com |

| 93 | HIV-1 | EC50 = 0.0364 ± 0.0038 µM | 2,4-dibromo substitution on phenyl ring | mdpi.com |

| 102 | TMV | 60% curative activity at 500 µg/mL | Substituted 1,2,3-thiadiazole-4-carboxamide | mdpi.com |

| 103 | TMV | 76% protective effect at 500 µg/mL | Substituted 1,2,3-thiadiazole-4-carboxamide | mdpi.com |

| 15 | TMV | 55% inhibition | 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole | arkat-usa.org |

Necroptosis Inhibition and Detailed Structure-Activity Relationships

A series of mdpi.comnih.govnih.govthiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated necrosis. nih.govtdl.org These compounds, termed necrostatins, have been the subject of detailed structure-activity relationship (SAR) studies to optimize their inhibitory activity. nih.govtdl.org

The SAR studies revealed several key structural features for potent necroptosis inhibition:

Optimal Substituents: Small cyclic alkyl groups, such as cyclopropyl (B3062369), at the 4-position of the 1,2,3-thiadiazole ring and 2,6-dihalobenzylamides at the 5-position were found to be optimal. nih.govtdl.orgacs.org

Stereochemistry: When a small alkyl group like methyl was present on the benzylic position, the necroptosis inhibitory activity was predominantly associated with the (S)-enantiomer. nih.govtdl.org

Ring Replacement: Replacing the mdpi.comnih.govnih.govthiadiazole ring with various thiophene (B33073) derivatives was tolerated, although it resulted in some loss of potency. nih.govtdl.org

Branching at the 4-position: Introduction of branched alkyl groups like isopropyl, cyclopropyl, and cyclobutyl at the 4-position increased activity, while bulkier groups like t-butyl or phenyl decreased it. nih.gov

Phenyl Ring Substitution: A 2-chloro-6-fluoro substitution on the phenyl ring was found to be crucial for potent activity, with other substitutions like 2-methylphenyl, 2-methoxyphenyl, 2,6-dichloro, or 2,6-difluoro generally leading to less active compounds. nih.gov

Interestingly, the mdpi.comnih.govnih.govthiadiazole series of necroptosis inhibitors showed a distinct cell type and stimulus inhibition profile compared to other known classes of necrostatins, suggesting a unique mode of action. nih.govtdl.org While these compounds were potent inhibitors, initial studies indicated they were rapidly degraded by mouse liver microsomes. acs.orgcore.ac.uk Subsequent research focused on replacing the 4-cyclopropyl- mdpi.comnih.govnih.govthiadiazole with a 5-cyano-1-methylpyrrole, which led to increased stability and necroptosis inhibitory activity. acs.orgcore.ac.uk

Other Noteworthy Preclinical Biological Activities

Beyond the more extensively studied areas, 1,2,3-thiadiazole derivatives, including those with a phenoxy substituent, have shown promise in several other areas of preclinical research.

The 1,2,3-thiadiazole ring is a recognized pharmacophore in the development of new insecticidal agents. mdpi.comresearchgate.net Research has shown that derivatives of 1,2,3-thiadiazole possess significant insecticidal properties. For instance, N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety have demonstrated good insecticidal activities against pests like Plutella xylostella L. and Culex pipiens pallens. researchgate.netacs.org One derivative, in particular, exhibited 79% mortality against Plutella xylostella L. at a concentration of 200 μg/mL. mdpi.com

The structure-activity relationship (SAR) studies suggest that the presence of the 1,2,3-thiadiazole ring is crucial for the insecticidal effect and that different substitutions on the ring can modulate the activity. mdpi.comresearchgate.net For example, the introduction of fluoro or difluoro groups on a phenyl moiety attached to the thiadiazole ring has been observed to enhance aphicidal activity. mdpi.com

Table 1: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Target Pest | Activity | Reference |

|---|---|---|---|

| N-tert-butyl-N,N′-diacylhydrazine derivative | Plutella xylostella L. | 79% mortality at 200 μg/mL | mdpi.com |

| N-tert-butyl-N,N′-diacylhydrazine derivative | Culex pipiens pallens | Good activity | researchgate.netacs.org |

| Eβf 1,2,3-thiadiazole carboxamide with fluoro group | Aphids | LC₅₀ = 33.4 μg/mL | mdpi.com |

| Eβf 1,2,3-thiadiazole carboxamide with difluoro group | Aphids | LC₅₀ = 50.2 μg/mL | mdpi.com |

Thiadiazole derivatives are recognized as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in various physiological processes. nih.govresearchgate.net The sulfonamide group is a key pharmacophore for CA inhibitory activity, and many thiadiazole-based CA inhibitors incorporate this feature. nih.govnih.gov However, some 1,3,4-thiadiazole derivatives lacking a sulfonamide group have also shown potent inhibitory effects on human CA isozymes I and II (hCA I and hCA II). nih.gov

Structure-activity relationship studies have shown that substitutions on the thiadiazole ring significantly influence the inhibitory potency. For instance, in a series of 1,3,4-thiadiazole-2-thione derivatives, a linear quantitative structure-activity relationship (QSAR) was established, indicating that physicochemical, topological, and electronic parameters can predict their CA IX inhibitory activity. nih.gov Generally, 1,3,4-thiadiazoles have been found to be more active inhibitors than the corresponding 1,2,4-triazoles. researchgate.net

Table 2: Carbonic Anhydrase Inhibition by Selected Thiadiazole Derivatives

| Compound Class | Target Isozyme(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-thiols | hCA I, hCA II, hCA IX | Thiadiazoles generally more active than triazoles. | researchgate.net |

| 1,3,4-Thiadiazole derivatives (non-sulfonamide) | hCA I, hCA II | Some derivatives more effective than the reference drug acetazolamide. | nih.gov |

| 1,3,4-Thiadiazole-2-thione derivatives | CA IX | QSAR model developed to predict inhibitory activity. | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | CA II | Inhibitory potency varied with substitution. | nih.gov |

1,2,3-Thiadiazole derivatives have emerged as a significant class of plant activators, which induce systemic acquired resistance (SAR) in plants against a broad spectrum of pathogens. nih.govacs.org Unlike traditional fungicides that directly target pathogens, plant activators enhance the plant's own defense mechanisms. acs.org

Benzo-1,2,3-thiadiazole-7-carboxylate derivatives have been synthesized and shown to be effective plant activators. nih.gov Specifically, fluoro-containing compounds within this series displayed excellent SAR-inducing activity against cucumber pathogens Erysiphe cichoracearum and Colletotrichum lagenarium. nih.govacs.org Field tests confirmed that some of these novel derivatives were more potent than the commercial plant activator acibenzolar-S-methyl (BTH). nih.gov The 1,2,3-thiadiazole-carboxylate moiety is considered an important pharmacophore for this activity. researchgate.net Further research into thiazole- and oxadiazole-containing thiadiazole derivatives has also yielded compounds with promising SAR. nih.gov

Table 3: Systemic Acquired Resistance (SAR) Activity of 1,2,3-Thiadiazole Derivatives

| Compound Series | Pathogen | Activity | Reference |

|---|---|---|---|

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylates | Erysiphe cichoracearum, Colletotrichum lagenarium | Excellent SAR-inducing activity, more potent than BTH. | nih.govacs.org |

| Thiazole- and oxadiazole-containing thiadiazole derivatives | Various plant pathogens | Good systemic acquired resistance. | nih.gov |

| Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylates | Seven plant diseases | Good efficacy, some more potent than BTH. | researchgate.net |

| 5-Methyl-1,2,3-thiadiazoles | Tobacco mosaic virus | Good antivirus activity and systemic acquired resistance. | acs.org |

Research into the effect of thiadiazole derivatives on telomerase has uncovered compounds with the ability to modulate its activity. While many studies focus on telomerase inhibition for anticancer therapies, some derivatives have been investigated as telomerase activators. researchgate.net

A study on novel thiazolyl-thiadiazole derivatives identified a compound, TDA8, that demonstrated an increase in telomerase enzyme activity in zebrafish heart tissue. researchgate.net Molecular docking studies suggested that this compound binds to a specific region of the telomerase enzyme. researchgate.netresearchgate.net This line of research, although not directly involving 5-phenoxy-1,2,3-thiadiazole, highlights the potential for the broader thiadiazole class to interact with and modulate the activity of this key enzyme. It is important to note that other studies have focused on the telomerase inhibition properties of different thiadiazole derivatives in the context of cancer treatment. dntb.gov.uanih.gov

Table 4: Telomerase Activity of a Thiazolyl-Thiadiazole Derivative

| Compound | System | Effect | Reference |

|---|---|---|---|

| TDA8 (a thiazolyl-thiadiazole derivative) | Zebrafish heart | Increased telomerase enzyme activity. | researchgate.net |

Emerging Applications of 1,2,3 Thiadiazoles in Specialized Chemical Domains

Agrochemical Applications Beyond Direct Bioactivity

While many agrochemicals are designed to have direct toxic effects on pests and weeds, a more advanced strategy involves modulating the host plant's own defense mechanisms. The 1,2,3-thiadiazole (B1210528) scaffold is a key pharmacophore in the development of these "plant activators," which induce systemic acquired resistance (SAR). nih.govrhhz.net This approach confers long-lasting, broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, and viruses, representing a significant application beyond direct bioactivity. rhhz.net

Plant activators are considered a novel and environmentally conscious class of agrochemicals because they stimulate the plant's defensive systems rather than acting directly on pathogens. nih.govrhhz.net Several commercialized plant activators feature the 1,2,3-thiadiazole ring, highlighting its importance. For instance, S-methyl-benzo nih.govmdpi.comresearchgate.netthiadiazole-7-carbothioate (BTH) and N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thidiazole-5-carboxamide (Tiadinil) are well-established compounds that protect crops by inducing SAR. rhhz.netnih.gov The phenoxy group in 5-Phenoxy-1,2,3-thiadiazole is a common feature in traditional herbicides that act as synthetic auxins, suggesting that its inclusion could create dual-function or novel-acting agrochemicals. wikipedia.org

The development of advanced pesticides and herbicides increasingly focuses on novel modes of action to combat resistance and reduce environmental impact. The use of 1,2,3-thiadiazole derivatives as plant activators is a prime example of such advanced development. nih.gov By eliciting a plant's innate immune response, these compounds provide protection without exerting direct selective pressure on pathogens, potentially slowing the development of resistance. rhhz.net

Research into 1,2,3-thiadiazole-carboxylate derivatives has shown significant efficacy in protecting against various plant diseases. rhhz.net For example, certain novel thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylates have demonstrated broader-spectrum disease control than the commercial activator BTH, with almost no direct fungicidal activity, which is a key characteristic of a true plant activator. rhhz.net

Table 1: In Vivo Induction Activity of Selected 1,2,3-Thiadiazole Derivatives as Plant Activators

| Compound | Target Disease | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) | M. melonis | 90% | rhhz.net |

| Methyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) | C. cassiicola | 77% | rhhz.net |

| Methyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) | P. infestans | 81% | rhhz.net |